5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione
Description
Structure and Synthesis:
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione is a hydantoin derivative featuring a 7-chloro-substituted indole moiety linked via a methylene group to the imidazolidine-2,4-dione core. Its synthesis involves condensation of 7-chloroindole-3-carboxaldehyde with hydantoin under reflux conditions in the presence of piperidine, followed by purification via preparative HPLC . The compound is cataloged under CAS 852391-15-2 and is available in high purity (≥98%) .
Its structural features, particularly the 7-chloro substituent on the indole ring, are hypothesized to enhance target binding and metabolic stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C12H8ClN3O2 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
4-[(Z)-(7-chloroindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H8ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-5,17H,(H2,15,16,18)/b6-4+ |
InChI Key |
HVKZOAOWNWGCAU-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC\2=C(C(=C1)Cl)N=C/C2=C\C3=C(NC(=O)N3)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC2=CC3=C(NC(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione typically involves the condensation of 7-chloroindole-3-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
Scientific Research Applications
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones (TZDs) share a similar heterocyclic core but replace the imidazolidine oxygen with sulfur. Key comparisons include:
Key Findings :
- The indole-containing TZD (1s) exhibits high lipid peroxidation inhibition (82.9%), suggesting the indole moiety enhances activity .
- Halogenated TZDs (e.g., 1i, 1p) show moderate inhibition (~46–49%), indicating that halogen position and type (e.g., Cl vs. F) critically influence efficacy .
- The absence of activity data for the target compound in lipid peroxidation assays highlights a research gap, though its chloro substituent may improve target selectivity compared to non-halogenated analogs.
Comparison with Imidazolidine-2,4-dione Derivatives
Substituent Effects on Activity
Imidazolidine-2,4-diones with varied aromatic substituents demonstrate divergent biological profiles:
Key Findings :
- N-Benzyl-substituted analogs (9a–9m) exhibit radiosensitizing activity in HT-29 cells, with derivatives 10a–10c showing the highest potency . The absence of a benzyl group in the target compound suggests divergent mechanisms of action.
Role of Halogenation
Halogenation at specific positions modulates electronic and steric properties:
- Chloro vs. Fluoro : The electron-withdrawing chloro group in the target compound may strengthen hydrogen bonding or π-π interactions compared to fluorine, which is smaller and less polarizable.
- Positional Effects : In TZDs, halogenation at meta/para positions (e.g., 1i, 1p) yields lower activity than indole-substituted derivatives, suggesting that the indole-chloro combination in the target compound optimizes steric and electronic compatibility with biological targets .
Comparison with Kinase-Targeting Analogs
Pan-Pim kinase inhibitors (e.g., YPC-21440, YPC-21813) feature thiazolidine-2,4-dione cores with piperazine substituents . Unlike these compounds, the target compound lacks a piperazine moiety, likely conferring selectivity for non-kinase targets such as necroptosis pathways.
Biological Activity
5-((7-Chloro-1H-indol-3-yl)methylene)imidazolidine-2,4-dione, also known as CAS Number 1627591-09-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with an imidazolidine-2,4-dione framework. Its chemical formula is , and its molecular weight is approximately 263.66 g/mol. The presence of chlorine in the indole ring is significant as it may enhance the compound's biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione exhibit notable antibacterial properties. A study on related compounds showed that certain derivatives could inhibit virulence factors in Pseudomonas aeruginosa, a common pathogen. Specifically, some compounds displayed complete inhibition of protease activity and significantly reduced hemolysin production at concentrations as low as 0.5 mg/ml .
Anticancer Potential
The anticancer activity of imidazolidine derivatives has been a focus of research. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines. For instance, a related compound was shown to have an IC50 value indicating effective cytotoxicity against human lung cancer cells (A549) and breast cancer cells (MCF-7) .
The proposed mechanism for the antibacterial effects involves the inhibition of quorum sensing pathways, which are critical for bacterial communication and virulence factor expression. Molecular docking studies suggest that these compounds can bind to quorum-sensing receptors such as LasR and RhlR, thereby disrupting their signaling pathways .
Study 1: Inhibition of Virulence Factors
In a study focused on the synthesis and evaluation of novel imidazolidine derivatives, it was found that specific compounds could inhibit the production of pyocyanin—a virulence factor associated with Pseudomonas aeruginosa—by up to 96.4% at minimal inhibitory concentrations (MIC) of 1 mg/ml .
Study 2: Anticancer Activity Evaluation
Another investigation evaluated the antiproliferative effects of imidazolidine derivatives on various tumor cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .
Summary of Biological Activities
| Activity Type | Compound Tested | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Antibacterial | 5-((7-Chloro-1H-indol-3-yl)methylene)imidazolidine-2,4-dione | 0.5 | Complete inhibition |
| Anticancer | Related imidazolidine derivative | <10 | High cytotoxicity |
| Quorum Sensing Inhibition | Various derivatives | 1 | Significant reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
